![molecular formula C20H19N3O3 B2513481 N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-11-2](/img/structure/B2513481.png)
N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Description
N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by a pyridazine ring fused with a carboxamide group and methoxy substituents. Its molecular formula is C20H19N3O3 with a molecular weight of approximately 349.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H19N3O3 |
Molecular Weight | 349.39 g/mol |
CAS Number | 1004640-28-1 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby reducing their activity. This mechanism is particularly relevant in cancer and inflammatory pathways.
- Receptor Modulation : It can act as a modulator for certain receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Anticancer Properties
Research has shown that derivatives similar to this compound exhibit promising anticancer activities. For instance:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's efficacy was notably enhanced when used in combination with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains indicates potential applications in developing new antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy
A study assessed the cytotoxicity of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells at concentrations as low as 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways, suggesting its role as a potential anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples compared to untreated controls, indicating its potential therapeutic role in managing inflammatory responses .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-9-10-15(11-14(13)2)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLKKFUWIGEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.